5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene
Overview
Description
5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene is a derivative of bithiophene with two hexyl groups at 4,4’-positions and two bromine groups at 5,5’-positions . It has a well-defined structure with two thiophene units joined at 2,2’-positions . This compound is particularly useful when certain desired structure conformation is to be achieved or film morphology issues are to be addressed .
Synthesis Analysis
This compound can be used as a monomer with 5,5′-dibromo-3,3′-dihexyl-2,2′-bithiophene, which can synthesize regioregular-P3HT-regiosymmetric-P3HT (a diblock polymer) for organic electronics-based applications .Molecular Structure Analysis
The molecular structure of 5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene consists of two thiophene units joined at 2,2’-positions and two hexyl groups being away from each other at 4,4’-positions .Chemical Reactions Analysis
The bromine functioned bithiophene is a key intermediate for Suzuki and Stille coupling reactions to form C-C bonds . 5,5’-Dibromo-2,2’-bithiophene can be copolymerised with 2,2’- (9,9-dioctyl-9H-fluorene-2,7-diyl)bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to afford a wide band gap conjugated F8T2 .Physical And Chemical Properties Analysis
This compound is a yellow liquid at 20°C with a boiling point of > 468.8±40.0 °C at 760 mmHg . It has a relative density of 1.4±0.1 g/cm^3 and is slightly soluble in water .Scientific Research Applications
Organic Field-Effect Transistors (OFETs)
5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene is used in the synthesis of semiconducting oligomers/polymers for the application of Organic Field-Effect Transistors (OFETs) . The compound’s well-defined structure and excellent solubility make it a suitable candidate for this application .
Organic Solar Cells (OSCs)
This compound is also used in the synthesis of semiconducting oligomers/polymers for Organic Solar Cells (OSCs) . The two hexyl groups at the 4,4’-positions and two bromine groups at the 5,5’-positions allow for further functionalization .
Synthesis of Thiophene Oligomer/Polymer
5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene is facile for synthesising thiophene oligomer/polymer . This is particularly useful when a certain desired structure conformation needs to be achieved .
Synthesis of Block Copolymer/Small Molecules
This compound can be used for synthesising block copolymer/small molecules with other building blocks such as perylene, triphenylamine, and carbazoles . This is due to the two bromo-functional groups that allow for further functionalization .
Addressing Film Morphology Issues
The well-defined structure of 5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene, with two thiophene units joined at 2,2’-positions and two hexyl groups being away from each other at 4,4’-positions, is particularly useful when film morphology issues need to be addressed .
Synthesis of Regioregular-P3HT-Regiosymmetric-P3HT
It can be used as a monomer with 5,5′-dibromo-3,3′-dihexyl-2,2′-bithiophene, which can synthesize regioregular-P3HT-regiosymmetric-P3HT (a diblock polymer) for organic electronics-based applications .
Mechanism of Action
Target of Action
5,5’-Dibromo-4,4’-dihexyl-2,2’-bithiophene is a derivative of bithiophene . It is primarily used as a building block in the synthesis of semiconducting oligomers and polymers . These materials are the primary targets of the compound, and they play a crucial role in applications such as organic field-effect transistors (OFETs) and organic solar cells (OSCs) .
Mode of Action
The compound interacts with its targets through a process of functionalization . It has two bromine groups at the 5,5’-positions and two hexyl groups at the 4,4’-positions . These groups allow for further functionalization, enhancing the solubility of the compound . This property is particularly useful when a specific structure conformation needs to be achieved or film morphology issues need to be addressed .
Biochemical Pathways
The compound is involved in the synthesis of thiophene oligomers/polymers and block copolymers/small molecules . It can be combined with other building blocks such as perylene, triphenylamine, and carbazoles . The resulting materials can be used in various applications, including OFETs and OSCs .
Pharmacokinetics
The compound’s two hexyl groups at the 4,4’-positions enhance its solubility, which could potentially influence its distribution and absorption .
Result of Action
The primary result of the compound’s action is the synthesis of semiconducting oligomers and polymers . These materials have applications in OFETs and OSCs, contributing to the advancement of organic electronics .
Future Directions
properties
IUPAC Name |
2-bromo-5-(5-bromo-4-hexylthiophen-2-yl)-3-hexylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28Br2S2/c1-3-5-7-9-11-15-13-17(23-19(15)21)18-14-16(20(22)24-18)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUMRWQISLASDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C2=CC(=C(S2)Br)CCCCCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Br2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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